

Troubleshooting peak broadening in Europium-152 gamma spectroscopy

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Europium-152*

Cat. No.: *B1220608*

[Get Quote](#)

Technical Support Center: Gamma Spectroscopy

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to peak broadening in **Europium-152** (Eu-152) gamma spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What is peak broadening and how is it quantitatively measured?

A1: Peak broadening refers to the increase in the width of a photopeak in a gamma-ray spectrum. Ideally, gamma rays of a single energy should appear as a sharp line; however, statistical fluctuations in the detector and electronics cause the peak to have a distribution, typically Gaussian in shape.^{[1][2]} The primary metric for measuring this broadening is the Full Width at Half Maximum (FWHM). FWHM is the width of the peak (in energy units, e.g., keV) measured at half of its maximum height.^[3] Another, less common, metric is the Full Width at Tenth Maximum (FWTM), which helps to characterize peak tailing. A smaller FWHM value indicates better detector resolution and less broadening.^[4]

Q2: All the peaks in my Eu-152 spectrum are suddenly much broader than usual. What are the most likely causes?

A2: When all peaks across the energy spectrum exhibit broadening, the issue is typically systemic, affecting the entire measurement process. The most common causes include:

- Electronic Noise: Increased noise from the preamplifier, amplifier, or power supply can significantly degrade resolution. Check for proper grounding of all components.[5][6]
- Improper Amplifier Settings: Incorrect pole-zero (P/Z) adjustment can lead to severe peak shape distortion for all peaks.[7][8] Similarly, an incorrect shaping time can affect resolution. [9]
- High Voltage Instability: Fluctuations in the detector's high voltage supply can cause gain shifts and peak broadening.[10]
- Environmental Factors: Significant changes in ambient temperature can affect the performance of both the detector and the electronics.[5] Additionally, mechanical vibrations (microphonics) can be a source of noise.[5]
- Detector Temperature (for HPGe): If a High-Purity Germanium (HPGe) detector is not adequately cooled to its operating temperature (around 100 K or lower), resolution will degrade dramatically across the entire spectrum.[5]

Q3: My peaks are not Gaussian; they show a distinct tail on the low-energy side. What does this indicate?

A3: A low-energy tail on peaks is a classic symptom of incomplete charge collection within the detector.[6][11] This means that for some gamma-ray interactions, not all of the charge carriers (electron-hole pairs) created are collected at the electrodes. This results in a pulse that is smaller than it should be, contributing counts to the lower-energy side of the photopeak. For HPGe detectors, a common cause of this is neutron damage, which creates charge-trapping sites within the germanium crystal.[5] Low-energy tailing can also be caused by gamma-ray scattering within the source material or nearby shielding.

Q4: How does a high count rate affect peak broadening?

A4: High count rates can lead to two primary issues that degrade resolution:

- Pulse Pile-up: If two gamma-ray events occur very close together in time, the electronics may not be able to distinguish them as separate pulses. This can result in a single distorted pulse or a "sum peak" at an energy equal to the sum of the two individual gamma rays.[7][12]

This distortion broadens the primary photopeaks. Modern digital electronics are better at handling high count rates than older analog systems.[13]

- Baseline Shift: At high rates, the signal baseline may not have time to return to zero between pulses, causing subsequent pulse heights to be measured incorrectly, which contributes to broadening.

To mitigate these effects, you can increase the source-to-detector distance or use a lower activity source.[7]

Q5: Could the **Europium-152** source or the sample itself be the cause of peak broadening?

A5: Yes, the source and its surrounding material can contribute to peak broadening in several ways:

- Self-Absorption: If the Eu-152 source is distributed within a dense or high-Z matrix, the emitted gamma rays can scatter within the material before reaching the detector (Compton scattering).[14] This is particularly problematic for low-energy gamma rays and results in a loss of counts from the full-energy peak and an increase in the Compton continuum, which can affect peak shape.
- Doppler Broadening: This occurs if the emitting nucleus is in motion at the time of gamma emission, which is rare for standard calibration sources but can be a factor in certain nuclear reactions.[15][16]
- True Coincidence Summing: Eu-152 has a complex decay scheme with many gamma rays emitted in cascade.[17][18] If two of these coincident gamma rays strike the detector simultaneously, they will be registered as a single event with an energy equal to their sum. This removes counts from the individual photopeaks (making them appear smaller) and can create sum peaks, complicating the spectrum but not typically broadening the primary peaks themselves. This effect is most pronounced at high detector efficiencies (i.e., close source-to-detector geometries).[7]

Data Summary

The resolution of a gamma spectroscopy system is fundamental to its performance. The following table provides typical FWHM values for common detector types.

Table 1: Typical Energy Resolution (FWHM) for Common Gamma Spectroscopy Detectors

Detector Type	Typical FWHM @ 662 keV (^{137}Cs)	Typical FWHM @ 1332 keV (^{60}Co)	Key Characteristics
Nal(Tl)	~45-55 keV (~7-8%) [8][10]	Not typically specified	High efficiency, lower cost, moderate resolution.[9]
HPGe	~0.8-1.0 keV	~1.8-2.2 keV[9]	Excellent resolution, lower efficiency, requires cryogenic cooling.[19]

Table 2: Summary of Common Causes for Peak Broadening and Their Symptoms

Symptom	Potential Cause(s)	Recommended Action(s)
All peaks are broad	Electronic noise, improper amplifier settings (P/Z, shaping time), unstable HV, detector temperature (HPGe).[5][10]	Check grounding, optimize amplifier settings, monitor HV supply, ensure proper detector cooling.
Asymmetric peaks (low-energy tail)	Incomplete charge collection, neutron damage (HPGe).[5][6]	Anneal the HPGe detector (requires manufacturer service), check for scattering sources near the detector.
Asymmetric peaks (high-energy tail/shoulder)	Pulse pile-up due to high count rate.[11]	Increase source-detector distance, use a lower activity source, check pile-up rejection settings.
Resolution degrades over time	Detector damage (neutron damage in HPGe, hydration of NaI crystal), deteriorating electronics.[5][9]	Track FWHM over time with a reference source. Contact manufacturer for detector service if degradation is persistent.
Broad peaks at low energies only	Electronic noise, improper peak fitting algorithms for X-rays.[6][7]	Check for ground loops, use appropriate software settings for low-energy regions.

Experimental Protocols

Protocol 1: Routine Performance and Stability Check

This protocol should be performed regularly (e.g., daily or weekly) to monitor the health and stability of the gamma spectroscopy system.

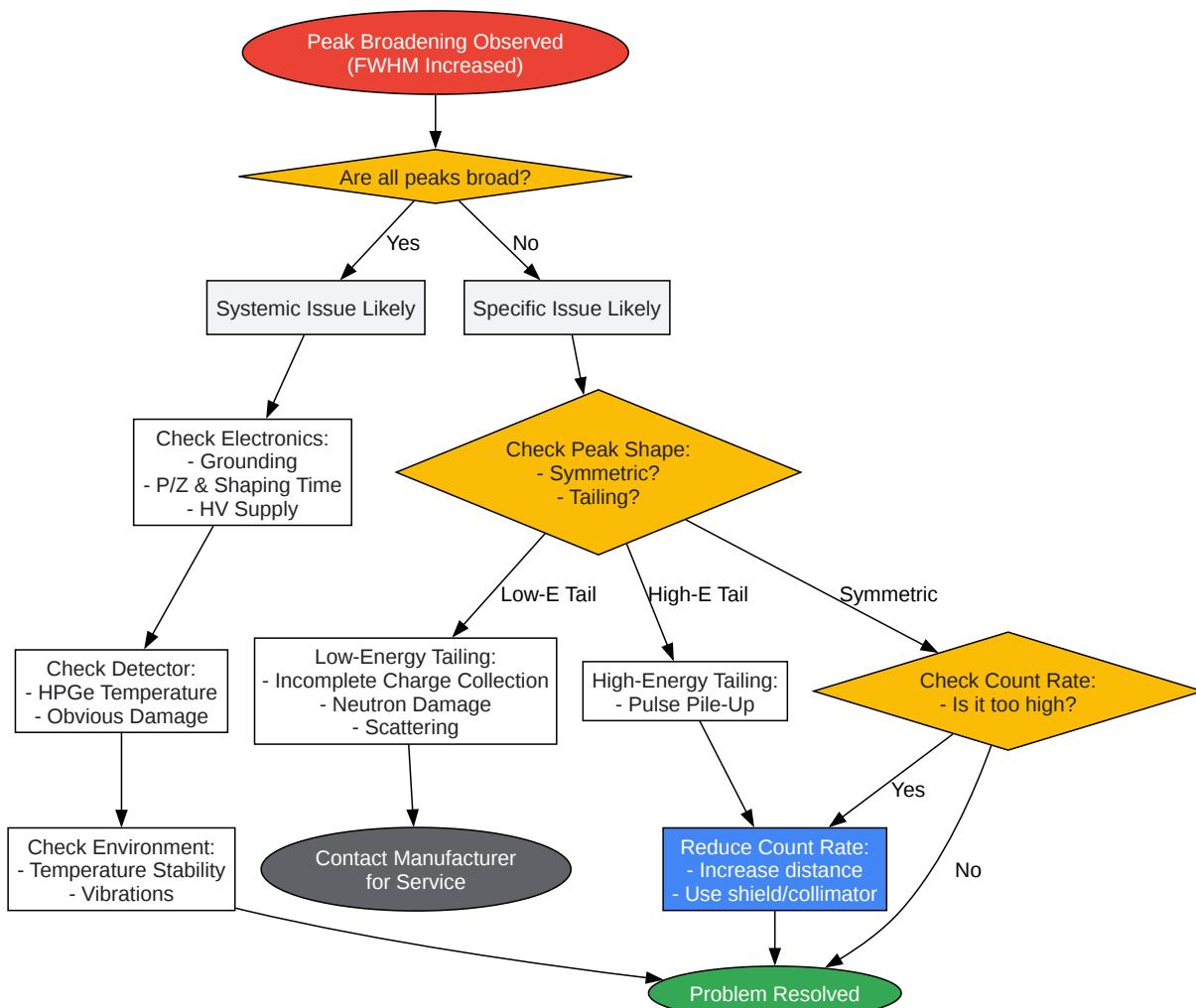
Methodology:

- Setup: Place a long-lived reference source, such as ^{60}Co or ^{137}Cs , in a fixed, reproducible position relative to the detector.

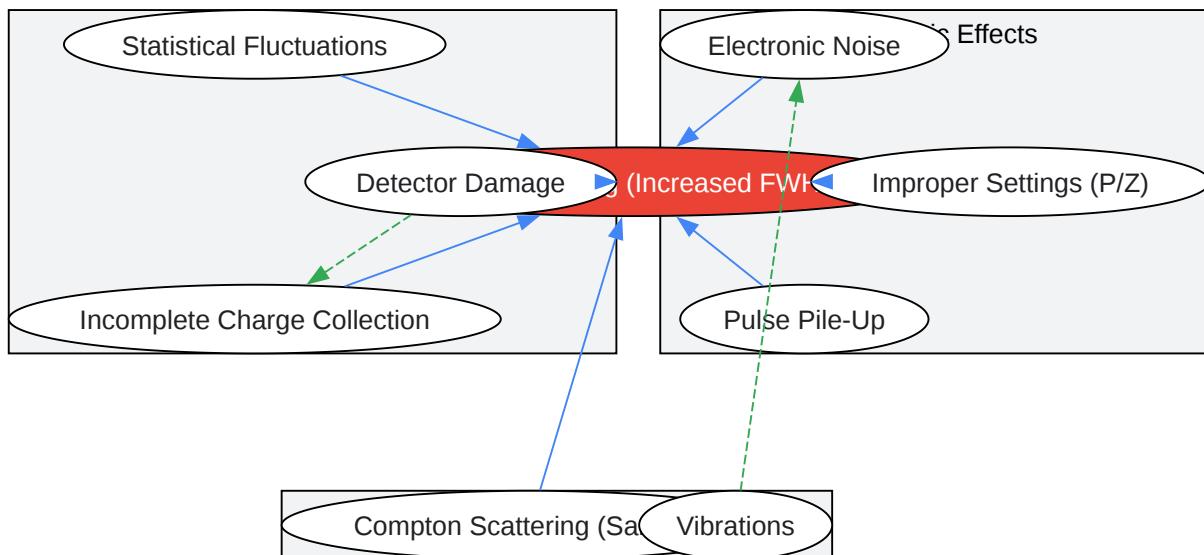
- Settings: Use the standard, validated settings for high voltage, amplifier gain, and shaping time. Do not change these settings between checks.[8]
- Acquisition: Acquire a spectrum for a fixed duration, sufficient to obtain at least 10,000 counts in the primary photopeak(s) (e.g., 1332.5 keV for ^{60}Co).
- Analysis:
 - Record the channel number (centroid) of the primary photopeak. A stable centroid indicates stable gain.
 - Measure and record the FWHM of the primary photopeak.
 - Calculate the net peak area.
- Trending: Plot the peak centroid, FWHM, and net area over time. A sudden deviation or a consistent drift in any of these parameters indicates a potential problem with the system that requires further investigation.

Protocol 2: Peak Width (FWHM) Calibration

This calibration establishes the relationship between peak width and energy, which is essential for analysis software to accurately fit peaks and deconvolve multiplets.


Methodology:

- Source Selection: Use a multi-gamma calibration source with well-separated peaks covering a wide energy range. **Europium-152** is ideal for this purpose.[18][20]
- Acquisition: Acquire a high-statistics spectrum from the calibration source, ensuring that even the smaller peaks have sufficient counts for a precise FWHM measurement.
- Peak Analysis: For each major, well-defined photopeak in the spectrum:
 - Determine the peak centroid energy.
 - Measure the FWHM in keV.


- Function Fitting: The relationship between FWHM and energy (E) can typically be described by the function: $\text{FWHM}(E)^2 = a + bE + cE^2$ Where 'a' represents the contribution from electronic noise, 'b' relates to the statistical fluctuations in charge/light production (Fano factor), and 'c' is often negligible or relates to charge collection inefficiencies.[21]
- Implementation: Fit the measured FWHM and energy data to this function to determine the coefficients (a, b, c). Input these calibration parameters into your gamma analysis software. This allows the software to predict the expected width of a peak at any given energy.[21]

Visualizations

The following diagrams illustrate logical workflows for troubleshooting peak broadening.

[Click to download full resolution via product page](#)

Caption: A flowchart for troubleshooting peak broadening in gamma spectroscopy.

[Click to download full resolution via product page](#)

Caption: The relationship between primary causes of peak broadening.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Gamma spectroscopy - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. osti.gov [osti.gov]
- 4. Detection [fe.infn.it]
- 5. researchgate.net [researchgate.net]
- 6. ijaems.com [ijaems.com]

- 7. osti.gov [osti.gov]
- 8. 122.physics.ucdavis.edu [122.physics.ucdavis.edu]
- 9. web.pa.msu.edu [web.pa.msu.edu]
- 10. nrc.gov [nrc.gov]
- 11. researchgate.net [researchgate.net]
- 12. crpr-su.se [crpr-su.se]
- 13. epa.gov [epa.gov]
- 14. researchgate.net [researchgate.net]
- 15. indico.ictp.it [indico.ictp.it]
- 16. Understanding Doppler Broadening of Gamma Rays (Technical Report) | OSTI.GOV [osti.gov]
- 17. tsapps.nist.gov [tsapps.nist.gov]
- 18. radiacode.com [radiacode.com]
- 19. djs.si [djs.si]
- 20. irpa.net [irpa.net]
- 21. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Troubleshooting peak broadening in Europium-152 gamma spectroscopy]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1220608#troubleshooting-peak-broadening-in-europium-152-gamma-spectroscopy>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com